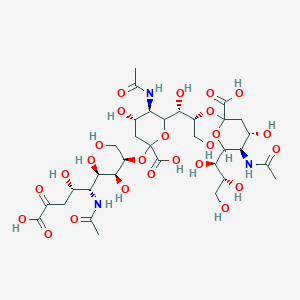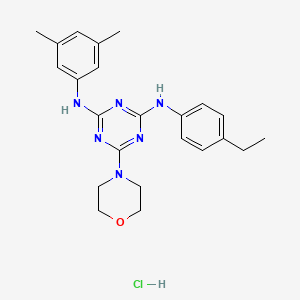
N-Acetylneuraminic Acid Trimer alpha(2-8)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylneuraminic Acid Trimer alpha(2-8) is a trimeric form of N-Acetylneuraminic Acid, a sialic acid derivative. This compound is significant in the field of glycobiology due to its role in various biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Trimer alpha(2-8) typically involves the polymerization of N-Acetylneuraminic Acid monomers. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs sialyltransferases, which catalyze the formation of glycosidic bonds between the monomers under mild conditions .
Industrial Production Methods
Industrial production of N-Acetylneuraminic Acid Trimer alpha(2-8) is less common due to the complexity and cost of the synthesis process. advancements in biotechnological methods, such as recombinant DNA technology, have made it possible to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylneuraminic Acid Trimer alpha(2-8) can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule, often using reagents like periodate.
Reduction: Reduction reactions can alter the oxidation state of the compound, typically using reducing agents such as sodium borohydride.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with periodate can lead to the formation of aldehydes or carboxylic acids .
Aplicaciones Científicas De Investigación
N-Acetylneuraminic Acid Trimer alpha(2-8) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex glycoconjugates.
Biology: Plays a role in studying cell-cell interactions and microbial pathogenesis.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of glycoproteins and other biotechnological products.
Mecanismo De Acción
The mechanism of action of N-Acetylneuraminic Acid Trimer alpha(2-8) involves its interaction with specific receptors on cell surfaces. These interactions can modulate various cellular processes, including signal transduction and immune responses. The compound’s molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetylneuraminic Acid Dimer alpha(2-8)
- N-Acetylneuraminic Acid Monomer
Uniqueness
N-Acetylneuraminic Acid Trimer alpha(2-8) is unique due to its trimeric structure, which enhances its binding affinity and specificity for certain receptors compared to its monomeric and dimeric counterparts. This makes it particularly useful in applications requiring high specificity and affinity .
Propiedades
IUPAC Name |
(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53N3O25/c1-10(40)34-20(13(43)4-14(44)29(52)53)26(51)24(49)18(8-38)58-32(30(54)55)6-16(46)22(36-12(3)42)28(61-32)25(50)19(9-39)59-33(31(56)57)5-15(45)21(35-11(2)41)27(60-33)23(48)17(47)7-37/h13,15-28,37-39,43,45-51H,4-9H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,52,53)(H,54,55)(H,56,57)/t13-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27?,28?,32?,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVUKOMJIKCQZ-IXGFAEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53N3O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2664316.png)
![8-(2,5-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2664317.png)



![4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B2664326.png)
![(Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664327.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2664329.png)
![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid](/img/structure/B2664331.png)
![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2664332.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2664333.png)
